

Spectroscopic Characterization of 5-Bromo-1,10-phenanthroline: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

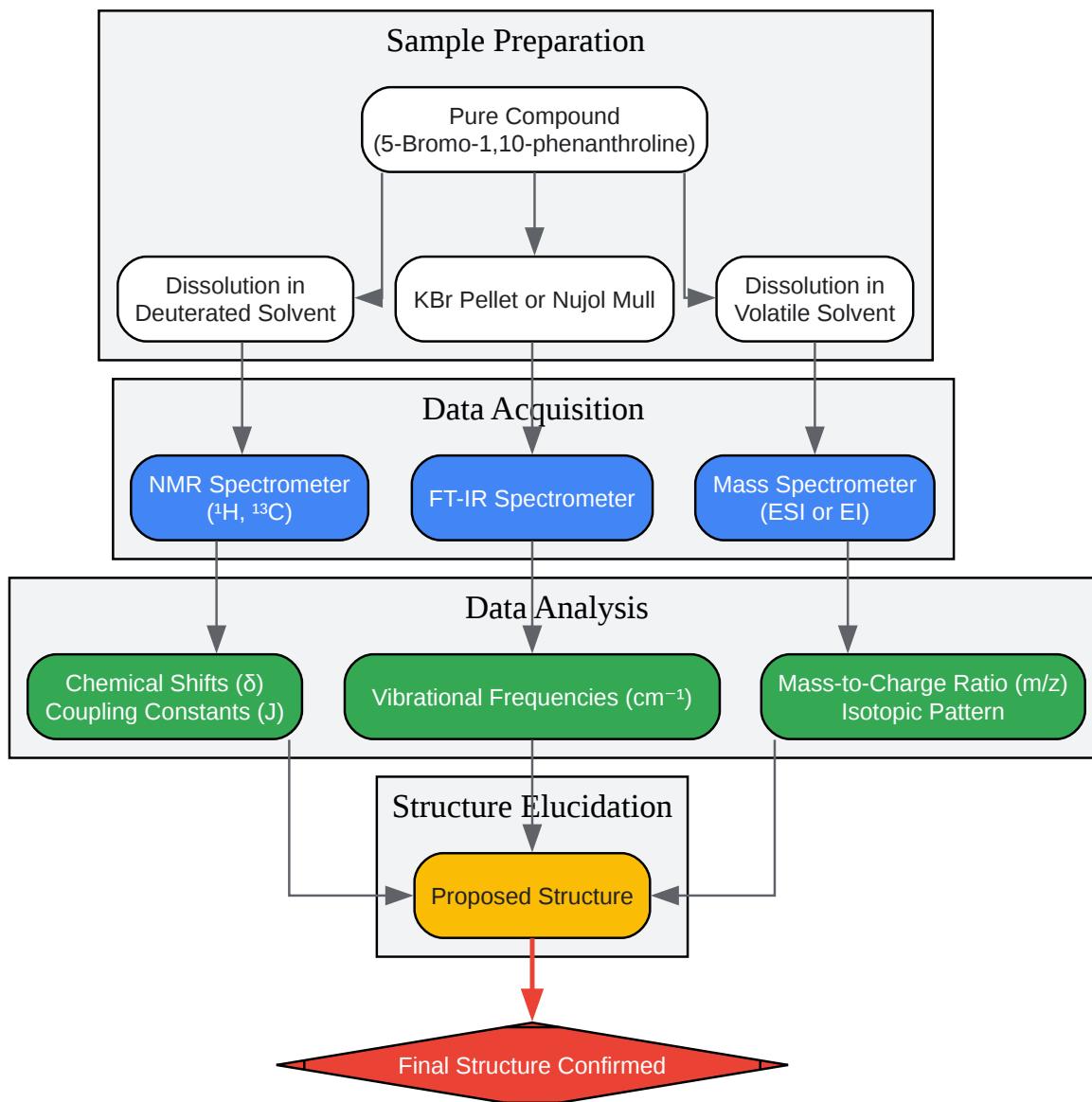
Compound of Interest

Compound Name: 5-Bromo-1,10-phenanthroline

Cat. No.: B1267314

[Get Quote](#)

This technical guide provides a comprehensive overview of the spectroscopic data for **5-Bromo-1,10-phenanthroline**, a key heterocyclic compound utilized in various fields including coordination chemistry, materials science, and as a building block in the synthesis of complex organic molecules. This document is intended for researchers, scientists, and professionals in drug development, offering detailed spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside the experimental protocols for these analyses.


Overview of Spectroscopic Analysis

The structural elucidation of a synthesized or isolated compound is a cornerstone of chemical research. A combination of spectroscopic techniques is typically employed to unambiguously determine the molecular structure. This guide focuses on three of the most powerful and common techniques for the characterization of organic molecules:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of a molecule. ^1H NMR gives insights into the electronic environment and connectivity of hydrogen atoms, while ^{13}C NMR reveals the types of carbon atoms present.
- Infrared (IR) Spectroscopy: Identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

- Mass Spectrometry (MS): Determines the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

The general workflow for the spectroscopic analysis and structural elucidation of a chemical compound like **5-Bromo-1,10-phenanthroline** is depicted in the following diagram.

[Click to download full resolution via product page](#)

General workflow for spectroscopic analysis.

Spectroscopic Data for 5-Bromo-1,10-phenanthroline

The following tables summarize the key spectroscopic data for **5-Bromo-1,10-phenanthroline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Data for **5-Bromo-1,10-phenanthroline**

Chemical Shift (δ) [ppm]	Multiplicity	Coupling Constant (J) [Hz]	Assignment
9.23	d	4.4	2H
8.79	dd	8.4, 1.5	2H
7.74	dd	8.4, 4.3	2H

Solvent: CDCl_3 , Frequency: 400 MHz

Table 2: ^{13}C NMR Data for **5-Bromo-1,10-phenanthroline**

Chemical Shift (δ) [ppm]
151.08
145.71
137.21
128.63
125.20
124.45

Solvent: CDCl_3 , Frequency: 100 MHz

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands for **5-Bromo-1,10-phenanthroline**

Wavenumber [cm ⁻¹]	Interpretation
3069	Aromatic C-H stretch
1569	C=C/C=N stretch
1492	Aromatic ring stretch
1409	Aromatic ring stretch
1276	C-H in-plane bend
1177	C-H in-plane bend
737	C-H out-of-plane bend

Sample Preparation: KBr pellet

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for **5-Bromo-1,10-phenanthroline**

Adduct	Mass-to-Charge Ratio (m/z)
[M+H] ⁺	258.98653
[M+Na] ⁺	280.96847
[M-H] ⁻	256.97197
[M] ⁺	257.97870
[M] ⁻	257.97980

Data Source: Predicted values from PubChemLite.[\[1\]](#) The molecular formula is C₁₂H₇BrN₂ with a monoisotopic mass of 257.97925 Da.[\[1\]](#)

Experimental Protocols

The following sections provide generalized experimental protocols for the acquisition of the spectroscopic data presented above. These protocols can be adapted for use with various models of spectrometers.

NMR Spectroscopy Protocol

- Sample Preparation:
 - Weigh approximately 5-10 mg of **5-Bromo-1,10-phenanthroline** into a clean, dry vial.
 - Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl_3).
 - Ensure the sample is fully dissolved, using gentle vortexing or sonication if necessary.
 - Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
- Data Acquisition (^1H NMR):
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
 - Acquire the ^1H NMR spectrum using a standard pulse program. Typical parameters include a 30-45° pulse angle and a sufficient relaxation delay (e.g., 1-5 seconds) to allow for full magnetization recovery between scans.[\[2\]](#)
- Data Acquisition (^{13}C NMR):
 - Use the same sample and initial setup as for ^1H NMR.
 - Acquire the ^{13}C NMR spectrum using a proton-decoupled pulse sequence.[\[3\]](#)
 - Due to the lower natural abundance and smaller gyromagnetic ratio of ^{13}C , a larger number of scans is typically required to achieve a good signal-to-noise ratio.

- For quantitative ^{13}C NMR, an inverse-gated decoupling sequence should be used to suppress the Nuclear Overhauser Effect (NOE).[3]
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase the resulting spectrum.
 - Calibrate the chemical shift axis using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).
 - Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons.

FT-IR Spectroscopy Protocol

- Sample Preparation (KBr Pellet Method):
 - Grind a small amount (1-2 mg) of **5-Bromo-1,10-phenanthroline** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Place the powder into a pellet press and apply pressure to form a thin, transparent pellet.
- Data Acquisition:
 - Place the KBr pellet into the sample holder of the FT-IR spectrometer.
 - Acquire a background spectrum of the empty sample compartment to account for atmospheric CO_2 and water vapor.[4]
 - Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- Data Processing:
 - The resulting spectrum will show absorption bands at wavenumbers corresponding to the vibrational frequencies of the functional groups in the molecule.

- Identify and label the significant peaks in the spectrum.

Mass Spectrometry Protocol

- Sample Preparation:
 - Prepare a dilute solution of **5-Bromo-1,10-phenanthroline** (typically in the low $\mu\text{g/mL}$ to ng/mL range) in a volatile solvent compatible with the ionization source (e.g., methanol, acetonitrile, or a mixture with water).
- Data Acquisition (Electrospray Ionization - ESI):
 - ESI is a soft ionization technique suitable for polar and thermally labile molecules.[\[5\]](#)
 - Infuse the sample solution into the ESI source at a constant flow rate.
 - Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.
 - As the solvent evaporates, charged analyte ions are released into the gas phase and enter the mass analyzer.[\[5\]](#)
 - Acquire the mass spectrum over a suitable m/z range.
- Data Acquisition (Electron Ionization - EI):
 - EI is a hard ionization technique that often results in fragmentation of the molecule.[\[6\]](#)
 - The sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV).[\[6\]](#)
 - This causes the molecule to lose an electron, forming a molecular ion (M^+), which can then fragment.
 - The resulting ions are accelerated into the mass analyzer.
- Data Analysis:
 - Analyze the mass spectrum to identify the molecular ion peak, which corresponds to the molecular weight of the compound.

- Examine the isotopic pattern, which can be particularly informative for bromine-containing compounds due to the characteristic ~1:1 ratio of the ⁷⁹Br and ⁸¹Br isotopes.
- If fragmentation occurs, analyze the fragment ions to gain further structural information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PubChemLite - 5-bromo-1,10-phenanthroline (C₁₂H₇BrN₂) [pubchemlite.lcsb.uni.lu]
- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 3. sc.edu [sc.edu]
- 4. mse.washington.edu [mse.washington.edu]
- 5. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 12.1 Mass Spectrometry of Small Molecules: Magnetic-Sector Instruments - Organic Chemistry | OpenStax [openstax.org]
- To cite this document: BenchChem. [Spectroscopic Characterization of 5-Bromo-1,10-phenanthroline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1267314#spectroscopic-data-for-5-bromo-1-10-phenanthroline-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com